molecular formula C14H22N2O2S2 B13967832 4-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

4-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B13967832
M. Wt: 314.5 g/mol
InChI Key: QOQAWOCYZRQBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a thiazole ring, a piperidine ring, and a tert-butyl ester group. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its combination of a thiazole ring, a piperidine ring, and a tert-butyl ester group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and enhances its potential as a therapeutic agent .

Properties

Molecular Formula

C14H22N2O2S2

Molecular Weight

314.5 g/mol

IUPAC Name

tert-butyl 4-(1,3-thiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H22N2O2S2/c1-14(2,3)18-13(17)16-7-4-11(5-8-16)10-20-12-15-6-9-19-12/h6,9,11H,4-5,7-8,10H2,1-3H3

InChI Key

QOQAWOCYZRQBAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC=CS2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.